N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine
Description
N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine (CAS: 880361-70-6) is a secondary amine characterized by a cyclopropane ring linked to a 1,3,5-trimethylpyrazole moiety via a methylene bridge. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.26 g/mol . The compound’s structure combines the steric rigidity of the cyclopropane ring with the electron-rich aromatic pyrazole system, making it a versatile intermediate in organic synthesis. Current applications include its use as a building block in pharmaceutical research and materials science, particularly in the development of ligands for metal coordination or bioactive molecules .
Properties
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-10(6-11-9-4-5-9)8(2)13(3)12-7/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYTUCAIROQKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424439 | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-70-6 | |
| Record name | N-Cyclopropyl-1,3,5-trimethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Cyclopropanamine with 1,3,5-Trimethyl-1H-Pyrazole-4-Carbaldehyde
A common synthetic approach involves the condensation of cyclopropanamine with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination to yield the target compound. This method leverages the aldehyde functionality at the 4-position of the pyrazole ring to form an imine intermediate, which is subsequently reduced to the corresponding amine.
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or methanol, with a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride under mild temperatures (0–25 °C) to avoid side reactions.
- Advantages: High selectivity and yield, mild conditions, and straightforward purification.
- Limitations: Requires availability of the pyrazole-4-carbaldehyde precursor, which itself may require multi-step synthesis.
Nucleophilic Substitution Using Halomethyl Pyrazole Derivatives
Another route involves the nucleophilic substitution of halomethyl derivatives of 1,3,5-trimethylpyrazole with cyclopropanamine.
- Procedure: The halomethyl pyrazole (e.g., bromomethyl or chloromethyl derivative) is reacted with cyclopropanamine in the presence of a base such as triethylamine or potassium carbonate.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
- Temperature: Reaction temperatures range from room temperature to 60 °C depending on reactivity.
- Outcome: This method provides a direct route to the N-substituted cyclopropanamine with good yields.
Sulfonyl Chloride Intermediate Route
Although more commonly used for sulfonyl derivatives, the preparation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride has been reported and can be adapted for further functionalization.
- Example: The sulfonyl chloride intermediate is prepared by chlorosulfonation of 1,3,5-trimethylpyrazole under controlled conditions (e.g., with chlorosulfonic acid or sulfuryl chloride).
- Subsequent reaction: This intermediate can be reacted with amines such as cyclopropanamine to form sulfonamide derivatives, which may be further transformed to amines via reduction or substitution.
- Reaction conditions: Typically performed in dichloromethane with triethylamine at 20–25 °C for 2 hours.
- Yield: High yields (~75–95%) have been reported for sulfonamide formation, indicating efficient coupling.
Reaction Conditions and Optimization
| Method | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | Methanol/DCM | 0–25 | NaBH(OAc)3 or NaCNBH3 | 2–6 hours | 70–90 | Mild, selective, requires aldehyde |
| Nucleophilic substitution | DMF, Acetonitrile | 25–60 | Triethylamine, K2CO3 | 4–12 hours | 65–85 | Direct, requires halomethyl pyrazole |
| Sulfonyl chloride intermediate | DCM | 20–25 | Triethylamine | 2 hours | 75–95 | For sulfonamide intermediates |
Detailed Research Findings and Mechanistic Insights
- Reductive amination mechanism: The aldehyde group on the pyrazole ring reacts with the primary amine of cyclopropanamine to form an imine intermediate. The reducing agent then selectively reduces the imine to the secondary amine, preserving the pyrazole ring integrity.
- Nucleophilic substitution: The halomethyl pyrazole acts as an electrophile, and the nucleophilic amine attacks the halogenated carbon, displacing the halide and forming the C–N bond.
- Sulfonyl chloride route: The sulfonyl chloride intermediate is highly electrophilic, allowing rapid reaction with amines to form sulfonamides. This method is more common for sulfonamide derivatives but can be adapted for further transformations toward amines.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive amination | 1,3,5-Trimethylpyrazole-4-carbaldehyde, cyclopropanamine, NaBH(OAc)3 | Mild conditions, high selectivity | Requires aldehyde precursor | 70–90 |
| Nucleophilic substitution | Halomethyl-1,3,5-trimethylpyrazole, cyclopropanamine, base | Direct, simple reagents | Halomethyl pyrazole synthesis needed | 65–85 |
| Sulfonyl chloride intermediate | 1,3,5-Trimethylpyrazole-4-sulfonyl chloride, cyclopropanamine, triethylamine | High yield for sulfonamide formation | Multi-step, less direct for amine | 75–95 (for sulfonamide) |
Chemical Reactions Analysis
Types of Reactions: N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or cyclopropanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of cyclopropanamines, including N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that similar pyrazole derivatives can target specific pathways involved in cancer progression, making them potential candidates for drug development .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a crucial role in disease progression .
Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for developing new antimicrobial agents to combat antibiotic resistance.
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to function as a potential pesticide. Research has indicated that compounds with similar pyrazole rings can act as effective insecticides by interfering with the nervous system of pests. Field trials are ongoing to evaluate its effectiveness and safety in agricultural settings .
Plant Growth Regulators
There is emerging evidence that this compound may serve as a plant growth regulator. It has been observed to enhance growth rates and improve yield in certain crops when applied at specific concentrations. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of pyrazole units into polymer backbones can improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating high-performance materials for industrial applications .
Nanotechnology Applications
The compound's unique chemical properties make it suitable for applications in nanotechnology. It can be used as a building block for creating nanoparticles with specific functionalities for drug delivery systems or as sensors in environmental monitoring .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Neuroprotective agents | Protection against neurodegeneration | |
| Antimicrobial agents | Combatting antibiotic-resistant bacteria | |
| Agricultural Science | Pesticides | Effective pest control |
| Plant growth regulators | Enhanced crop yields | |
| Materials Science | Polymer synthesis | Improved material properties |
| Nanotechnology | Advanced drug delivery systems |
Mechanism of Action
The mechanism of action of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or antiparasitic activities . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Methylbenzyl)Cyclopropanamine
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 161.24 g/mol
- Key Features: Replaces the trimethylpyrazole group with a 4-methylbenzyl substituent. Applications include catalytic hydrogenation studies and asymmetric synthesis .
N-[(2-Nitrophenyl)Methyl]Cyclopropanamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.2 g/mol
- Key Features : Incorporates a nitro group on the phenyl ring, increasing electron-withdrawing effects and reactivity toward nucleophilic substitution. Used in explosives research and as a precursor for dye synthesis. Stability concerns arise under high-temperature or acidic conditions due to nitro group decomposition .
Pyrazole-Based Derivatives
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-Yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a)
- Molecular Formula : C₂₁H₁₅ClN₆O
- Molecular Weight : 403.1 g/mol
- Key Features: Contains dual pyrazole rings with chloro and cyano substituents, enhancing hydrogen-bonding capacity. Exhibits antimicrobial activity in pharmacological screens. Melting point: 133–135°C, higher than the target compound due to increased molecular rigidity .
1-(4-(Methylamino)-3,5-Dinitro-1H-Pyrazol-1-Yl)Propan-2-One (5)
- Molecular Formula : C₇H₁₀N₆O₅
- Molecular Weight : 258.19 g/mol
- Key Features: Nitro and methylamino groups on the pyrazole ring confer high-energy density, making it suitable for explosive formulations. The ketone side chain improves solubility in polar solvents .
Comparative Data Table
Research Findings
Physicochemical Properties
- Solubility : The trimethylpyrazole group in the target compound enhances solubility in organic solvents (e.g., DMF, chloroform) compared to nitro derivatives, which are more polar .
- Thermal Stability : Cyclopropanamine derivatives with nitro groups (e.g., ) decompose at lower temperatures (~150°C) due to nitro group instability, whereas the target compound remains stable up to 200°C .
Biological Activity
N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H17N3
- Molecular Weight : 169.25 g/mol
This compound features a cyclopropanamine moiety linked to a trimethylpyrazole group, which is known for various biological activities.
Antitumor Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antitumor activity. For instance, similar derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. In vitro studies have reported that derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values as low as 0.34 μM against MCF-7 cells .
The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This action is comparable to established chemotherapeutics like colchicine .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Pyrazole derivatives have shown broad-spectrum activity against various bacterial strains. A study demonstrated that certain pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects .
- Enzyme Inhibition : The compound may also interact with specific enzymes involved in cellular signaling pathways, modulating their activity.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The most notable effect was observed in MCF-7 cells with an IC50 value of 0.34 μM.
Study 2: Microbial Inhibition
Another investigation focused on the antimicrobial properties of pyrazole derivatives related to this compound. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(Pyrazolyl)methylamine | Antitumor | 0.34 | Tubulin inhibition |
| 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide | Antitumor | 0.054 - 0.16 | Tubulin polymerization inhibition |
| 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-acetamide | Antimicrobial | - | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example:
- Route 1 : React 1,3,5-trimethyl-1H-pyrazole with chloromethyl cyclopropane in the presence of a base (e.g., triethylamine) to facilitate alkylation. Purify via column chromatography using petroleum ether/ethyl acetate gradients .
- Route 2 : Utilize a copper-catalyzed coupling reaction between cyclopropanamine and a pre-functionalized pyrazole derivative, as demonstrated in analogous syntheses (e.g., using Cs₂CO₃ and CuBr in DMSO at 35°C for 48 hours) .
- Key Data : Typical yields range from 17–40%, depending on reaction optimization. Purity ≥95% is achievable via recrystallization or silica gel chromatography .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, cyclopropane protons typically appear as multiplets at δ 0.5–1.5 ppm, while pyrazole methyl groups resonate at δ 2.1–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~179.27 m/z for C₁₀H₁₇N₃) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. What stability considerations are critical for handling and storage?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
- Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as cyclopropane rings may undergo ring-opening reactions.
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges.
- Applications : Predict nucleophilic/electrophilic sites (e.g., cyclopropane ring strain enhances reactivity) and correlate with experimental spectroscopic data .
- Key Finding : The pyrazole’s electron-withdrawing methyl groups stabilize the cyclopropane ring, reducing susceptibility to ring-opening .
Q. What experimental strategies resolve contradictions in reaction yields across synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., CuBr vs. Pd-based), solvents (DMSO vs. MeOH), and temperatures (RT vs. 35°C) to identify critical factors.
- Mechanistic Studies : Use -labeled cyclopropanamine to trace reaction pathways via - HMBC NMR.
- Case Study : Suboptimal yields (e.g., 17% ) may arise from steric hindrance at the pyrazole’s 4-position; introducing bulky ligands (e.g., 1,10-phenanthroline) improves catalytic efficiency .
Q. How can crystallography and spectroscopy elucidate intermolecular interactions in solid-state structures?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via slow evaporation in methanol. Resolve intramolecular C–H⋯N hydrogen bonds (d = 2.2–2.5 Å) and π-π stacking (3.5–4.0 Å) between pyrazole rings .
- Infrared Spectroscopy (IR) : Identify N–H stretching (3300–3400 cm⁻¹) and cyclopropane C–C vibrations (950–1000 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
- Cellular Uptake : Label the compound with or fluorescent tags (e.g., FITC) and quantify uptake in HeLa or HEK293 cells via scintillation counting/confocal microscopy .
- Toxicity Profiling : Perform MTT assays to determine IC₅₀ values in primary cell lines .
Key Research Challenges
- Stereochemical Control : Cyclopropane rings introduce conformational rigidity; enantioselective synthesis remains underexplored.
- Scalability : Low yields in copper-catalyzed reactions necessitate alternative catalysts (e.g., Pd-NHC complexes).
- Biological Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
